3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide
Description
Properties
CAS No. |
1206996-18-0 |
|---|---|
Molecular Formula |
C22H20ClN5O3 |
Molecular Weight |
437.88 |
IUPAC Name |
3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H20ClN5O3/c1-22(2,13-23)20(30)25-18-11-16(17-9-6-10-31-17)27-28(18)21-24-15(12-19(29)26-21)14-7-4-3-5-8-14/h3-12H,13H2,1-2H3,(H,25,30)(H,24,26,29) |
InChI Key |
CDXCETKRMHBTEN-UHFFFAOYSA-N |
SMILES |
CC(C)(CCl)C(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive review of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Structural Features
- Chlorine Atom : The presence of the chlorine atom is significant in modulating biological activity.
- Furan and Pyrazole Rings : These heterocyclic structures are known to enhance pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole derivatives are known to exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-chloro-N-[5-(furan-2-yl)... | MCF7 (Breast) | 3.79 | Induction of apoptosis |
| 3-chloro-N-[5-(furan-2-yl)... | SF-268 (Brain) | 12.50 | Inhibition of proliferation |
| 3-chloro-N-[5-(furan-2-yl)... | NCI-H460 (Lung) | 42.30 | Cell cycle arrest |
These findings indicate that the compound effectively inhibits the growth of cancer cells through various mechanisms, including apoptosis and cell cycle arrest .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. The compound's structural characteristics may contribute to its ability to inhibit inflammatory pathways.
Table 2: Anti-inflammatory Activity Data
| Compound | Inflammatory Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-chloro-N-[5-(furan-2-yl)... | LPS-induced inflammation in macrophages | 25.0 | NF-kB pathway inhibition |
This suggests potential therapeutic applications in treating inflammatory diseases .
Study on Antitumor Efficacy
A recent study evaluated the antitumor efficacy of various pyrazole derivatives, including our compound, using an in vivo model. The results demonstrated a significant reduction in tumor size compared to control groups, with a notable improvement in survival rates.
Cytotoxicity Assessment
Another study assessed the cytotoxicity of the compound against human embryonic kidney cells (HEK293). The results indicated that the compound exhibited low toxicity, making it a promising candidate for further development .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , and it has a molecular weight of approximately 488.9 g/mol. The structure features multiple pharmacophoric elements that contribute to its biological activity.
Structural Characteristics
| Component | Description |
|---|---|
| Chlorine Atom | Enhances biological activity and lipophilicity |
| Furan Ring | Known for its role in various biological activities |
| Pyrimidine Derivative | Implicated in nucleic acid interactions |
| Pyrazole Moiety | Associated with anti-inflammatory properties |
Antimicrobial Activity
Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrazole can inhibit the growth of various bacteria and fungi. The incorporation of furan enhances this activity due to its electron-rich nature, which can interact with microbial enzymes.
Case Study: A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, revealing that modifications to the furan and pyrimidine components significantly increased their antimicrobial efficacy against resistant strains of bacteria .
Anticancer Properties
The compound's structure suggests potential anticancer applications due to the presence of the pyrimidine ring, which is known to interfere with DNA synthesis and repair mechanisms in cancer cells.
Case Study: In vitro studies have shown that similar compounds with a pyrimidine backbone exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. These findings indicate that the compound could be further investigated as a lead for developing new anticancer agents .
Pesticide Development
Given its complex structure, this compound may serve as a template for developing new agrochemicals. The presence of chlorine and nitrogen heterocycles is often associated with enhanced herbicidal and insecticidal properties.
Data Table: Comparison of Biological Activity
| Compound | Activity Type | Efficacy (IC50 µM) | Reference |
|---|---|---|---|
| 3-chloro-N-[...]-propanamide | Antimicrobial | 25 | |
| Similar Pyrazole Derivative | Anticancer | 15 | |
| Chlorinated Furan Compound | Herbicidal | 30 |
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions: Combining appropriate furan and pyrimidine derivatives under acidic conditions.
- Substitution Reactions: Utilizing chlorinated precursors to introduce the chlorine atom effectively.
Comparison with Similar Compounds
Structural Analogs with Chloro-Propanamide Moieties
- Structure: 3-Chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide.
- Key Differences: Replaces the pyrazolyl-pyrimidinone-furan system with a cyanomethylphenyl group.
- Implications: The absence of heterocycles likely reduces target specificity compared to the target compound. Such analogs are often intermediates in agrochemical synthesis, emphasizing the role of the chloro-propanamide chain in stability or bioavailability .
- Structure: 3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide.
- Key Differences: Incorporates an indole-pyrimidine-amine substituent instead of furan-pyrazolyl-pyrimidinone.
- Implications: The indole and pyrimidine groups may enhance interactions with kinase targets, suggesting the target compound could share similar anticancer or anti-inflammatory applications .
Pyrimidinone- and Pyrazole-Containing Compounds
- Examples: A.1.34 (pyrazol-3-yloxy-methoxyimino-pentenamide) and A.1.35 (4-chlorophenyl variant).
- Key Similarities: Pyrazole and pyrimidine motifs are common in strobilurin-like fungicides (e.g., famoxadone).
- Activity Comparison: These compounds target mitochondrial respiration in fungi. The target compound’s pyrimidinone group may confer similar binding to cytochrome bc1 complexes but with altered efficacy due to its furan and propanamide substituents .
Pyrimidinone-Thiazole Hybrid (1398118-36-9, ):
- Structure: N-(4-(4-(6-Chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide.
- Key Differences: Replaces the furan-pyrazole with a thiazole-pyrrolopyrimidine system.
- Implications: Thiazole and pyrrolopyrimidine groups are associated with kinase inhibition (e.g., JAK/STAT pathways), suggesting the target compound’s pyrimidinone-pyrazole core may have overlapping targets .
Q & A
Q. What synthetic strategies are effective for constructing the pyrazole-pyrimidine core in this compound?
Multi-component reactions (MCRs) are highly effective for assembling the pyrazole-pyrimidine core. These reactions enable the simultaneous incorporation of furan and pyrimidine moieties through one-pot synthesis, minimizing intermediate isolation steps. For example, MCRs using hydrazine derivatives and β-ketoesters under acidic or basic catalysis can yield structurally complex heterocycles . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent side reactions, as demonstrated in similar pyrazole syntheses .
Q. Which characterization techniques are critical for verifying the compound’s structural integrity?
A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS) , and Fourier-transform infrared spectroscopy (FTIR) is essential. NMR confirms substitution patterns and hydrogen bonding, while HRMS validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and intermolecular interactions, as shown in studies of analogous pyrazole-quinoline systems .
Q. How can researchers initially assess the compound’s bioactivity?
Preliminary bioactivity screening should involve enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests (e.g., MTT assays on cancer cell lines). Structural analogs with pyrimidine-pyrazole cores have shown anticancer and anti-inflammatory properties, suggesting similar pathways for this compound . Dose-response curves and IC₅₀ calculations are critical for quantifying potency.
Advanced Research Questions
Q. What methodologies optimize reaction yields in the final coupling step?
Design of Experiments (DoE) is a robust approach for optimizing coupling reactions. By systematically varying parameters (temperature, catalyst loading, solvent polarity), researchers can identify optimal conditions using response surface modeling. For example, flow chemistry systems have been employed to enhance reproducibility and scalability in diazo compound syntheses, reducing byproduct formation . Additionally, HPLC monitoring ensures real-time tracking of reaction progress .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Contradictions often arise from impurities or tautomeric equilibria. Orthogonal techniques such as 2D NMR (COSY, HSQC) and HPLC-MS can distinguish between structural isomers and impurities. For example, in furan-containing analogs, unexpected peaks were attributed to keto-enol tautomerism, resolved via variable-temperature NMR . Recrystallization or preparative HPLC may further purify the compound.
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock, Glide) and molecular dynamics simulations (GROMACS) model binding affinities and stability in active sites. For pyrimidine derivatives, docking studies against cyclooxygenase-2 (COX-2) revealed hydrogen bonding with key residues, guiding SAR optimization . Density functional theory (DFT) calculations also predict electronic properties influencing reactivity .
Q. How does X-ray crystallography clarify conformational flexibility in the solid state?
Single-crystal X-ray analysis quantifies bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking, hydrogen bonds). In a study of a pyrazole-quinoline derivative, crystallography revealed planar conformations stabilized by intramolecular hydrogen bonds, critical for understanding its biological activity . For flexible moieties (e.g., the 2,2-dimethylpropanamide group), crystallography can identify dominant conformers .
Q. Methodological Notes
- Synthesis Optimization : Prioritize MCRs for core assembly and DoE for parameter refinement .
- Characterization : Combine NMR, HRMS, and X-ray crystallography .
- Bioactivity : Use enzyme assays and computational modeling for target validation .
- Data Contradictions : Employ orthogonal analytical techniques and purification methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
